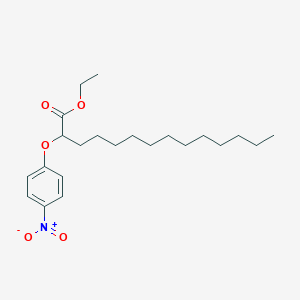

Ethyl 2-(4-nitrophenoxy)tetradecanoate

Description

Properties

CAS No. |

63573-55-7 |

|---|---|

Molecular Formula |

C22H35NO5 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

ethyl 2-(4-nitrophenoxy)tetradecanoate |

InChI |

InChI=1S/C22H35NO5/c1-3-5-6-7-8-9-10-11-12-13-14-21(22(24)27-4-2)28-20-17-15-19(16-18-20)23(25)26/h15-18,21H,3-14H2,1-2H3 |

InChI Key |

MWXGFLYONHISIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(4-nitrophenoxy)tetradecanoate serves as a valuable intermediate in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with desired properties. The compound can be utilized in the synthesis of pharmaceuticals , agrochemicals , and other organic materials.

Table 1: Chemical Synthesis Applications

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs) |

| Agrochemicals | Intermediate for developing herbicides or pesticides |

| Polymer Chemistry | Monomer for creating polymeric materials with specific functionalities |

Research has indicated that ethyl 2-(4-nitrophenoxy)tetradecanoate exhibits biological activities that could be beneficial in medicinal chemistry. Studies have focused on its potential as an antimicrobial agent and its role in drug delivery systems .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Drug Delivery Systems

The compound's lipophilic nature allows it to be utilized in formulating drug delivery systems that enhance the bioavailability of poorly soluble drugs.

Material Science Applications

In material science, ethyl 2-(4-nitrophenoxy)tetradecanoate is explored for its potential use in creating coatings and adhesives . Its chemical stability and compatibility with various substrates make it suitable for applications in:

- Waterproofing agents : Enhancing the durability of building materials.

- Sealants : Providing effective barriers against moisture and environmental factors.

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Waterproofing Agents | Improves water resistance in construction materials |

| Sealants | Forms effective barriers against moisture |

Environmental Applications

Ethyl 2-(4-nitrophenoxy)tetradecanoate is also being investigated for its potential environmental applications, particularly in the field of bioremediation . Its chemical properties may allow it to act as a surfactant, aiding in the breakdown of pollutants in contaminated environments.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of ethyl 2-(4-nitrophenoxy)tetradecanoate against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Delivery Formulations

In another research project, scientists formulated a drug delivery system using ethyl 2-(4-nitrophenoxy)tetradecanoate as a carrier for hydrophobic drugs. The study demonstrated improved solubility and absorption rates, indicating its promise in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Methods: Ethyl 2-(4-nitrophenoxy)acetate synthesis achieved 92% yield under ultrasound-assisted phase-transfer catalysis, suggesting scalable methods for longer-chain analogs like the target compound .

- Biological Roles: Ethyl tetradecanoate derivatives are implicated in pheromone blends (e.g., Arctic bumblebees), though nitro-substituted variants may disrupt such roles .

- Material Properties: The 4-nitro group enhances polarity, likely reducing volatility and increasing melting points compared to non-nitrated esters (e.g., ethyl tetradecanoate) .

Preparation Methods

Mitsunobu Reaction Approach

The Mitsunobu reaction is widely employed for coupling alcohols with phenols under mild conditions. Adapted from protocols for tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, this method utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to facilitate the reaction between tetradecanoic acid derivatives and 4-nitrophenol.

Typical Procedure :

-

Reagent Setup : Tetradecanoic acid (1.0 equiv), 4-nitrophenol (1.1 equiv), and PPh₃ (1.2 equiv) are dissolved in anhydrous THF under nitrogen.

-

Activation : DIAD (1.2 equiv) is added dropwise at 0°C, followed by warming to room temperature.

-

Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC), with completion typically within 24–48 hours.

-

Workup : The mixture is filtered to remove precipitates, and the filtrate is concentrated under reduced pressure.

Key Advantages :

-

High regioselectivity due to the Mitsunobu mechanism.

-

Compatibility with heat-sensitive substrates.

Limitations :

Acid-Catalyzed Esterification

Conventional acid-catalyzed esterification offers a cost-effective alternative, though it necessitates harsh conditions. Sulfuric acid or p-toluenesulfonic acid (PTSA) catalyzes the reaction between tetradecanoic acid and 4-nitrophenol in ethanol.

Typical Procedure :

-

Reflux Conditions : Tetradecanoic acid (1.0 equiv), 4-nitrophenol (1.2 equiv), and PTSA (0.1 equiv) are refluxed in ethanol at 80°C for 12 hours.

-

Neutralization : The reaction is quenched with sodium bicarbonate, and the product is extracted into ethyl acetate.

Key Advantages :

-

Low reagent cost and simplicity.

-

Scalability for industrial production.

Limitations :

Purification Techniques

Purification is critical to isolate ethyl 2-(4-nitrophenoxy)tetradecanoate from unreacted starting materials and byproducts. Column chromatography and crystallization are the most effective methods.

Column Chromatography

Silica gel chromatography using hexane-ethyl acetate gradients (7:3 to 1:1) achieves >95% purity. Fractions are analyzed via HPLC, with retention times compared to standards.

Example Protocol :

Crystallization Methods

Crystallization from acetonitrile or methyl ethyl ketone (MEK) yields high-purity crystals.

Procedure :

-

Slurry Formation : The crude product is suspended in dry acetonitrile and stirred at 25°C for 72 hours.

-

Filtration : Crystals are isolated via vacuum filtration and washed with cold solvent.

Characterization :

-

PXRD : Distinct peaks confirm crystallinity (e.g., 2θ = 12.5°, 17.8°).

-

Thermogravimetric Analysis (TGA) : Mass loss <1% up to 150°C indicates low solvent retention.

Analytical Characterization

Rigorous characterization ensures compliance with pharmacological or biochemical standards.

High-Performance Liquid Chromatography (HPLC)

Fourier Transform-Raman Spectroscopy (FT-Raman)

Differential Scanning Calorimetry (DSC)

Comparative Analysis of Synthesis Routes

The table below evaluates Mitsunobu and acid-catalyzed methods:

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Ethyl 2-(4-nitrophenoxy)tetradecanoate, and how can purity be ensured?

- Methodology :

- Synthesis : Begin with tetradecanoic acid (myristic acid). Introduce the 4-nitrophenoxy group via nucleophilic substitution at the 2-position using 4-nitrophenol and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). Ethyl esterification can be achieved via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and confirm with melting point analysis (if crystalline) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the ethyl ester (δ ~4.1 ppm, quartet; δ ~14.0 ppm for CH₃), nitrophenoxy aromatic protons (δ ~8.2–7.0 ppm), and the tetradecanoyl chain (δ ~1.2–1.6 ppm for CH₂ groups) .

- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and nitro group asymmetrical/symmetrical stretches (~1520 cm⁻¹ and ~1340 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or GC-EI-MS to confirm molecular ion [M+H]⁺ at m/z 407.3 and fragmentation patterns (e.g., loss of NO₂ group) .

Advanced Research Questions

Q. How does the 4-nitrophenoxy substituent affect the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV (λ = 270 nm for nitroaromatic absorbance). The nitro group may hydrolyze under alkaline conditions, forming 4-nitrophenol .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature. Expect stability up to ~150°C, with ester and nitro group decomposition occurring at higher temperatures .

Q. What analytical methods are recommended for quantifying this compound in lipid membrane models?

- Methodology :

- HPLC-UV : Use a C18 column (mobile phase: 70:30 acetonitrile/water) with UV detection at 270 nm. Calibrate with a standard curve (1–100 µg/mL) .

- LC-MS/MS : For trace analysis, employ MRM transitions (m/z 407 → 139 for the nitro group fragment). Validate recovery rates in lipid matrices (e.g., liposomes) .

Q. How can researchers address contradictions in reported enzymatic hydrolysis rates of this compound?

- Methodology :

- Standardized Assays : Use purified enzymes (e.g., lipases or esterases) in controlled buffer conditions (pH 7.4, 37°C). Measure hydrolysis via release of 4-nitrophenol (λ = 405 nm) .

- Data Reconciliation : Compare kinetic parameters (Km, Vmax) across studies. Variations may arise from enzyme sources (e.g., microbial vs. mammalian) or assay temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.